Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is a complex organic compound with a unique structure that includes a butyl group, a fluorophenethyl group, and a piperidino group
Preparation Methods
The synthesis of BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological systems.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets and pathways. The fluorophenethyl group is known to interact with various receptors in the body, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE include:
4-Fluorophenethyl bromide: This compound shares the fluorophenethyl group and is used in similar synthetic applications.
1-Butyl-4-methylpyridinium tetrafluoroborate: This compound is used in various chemical reactions and has similar structural features.
BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H33FN2O4 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
butyl 4-[3-[4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C28H33FN2O4/c1-2-3-18-35-28(34)22-8-12-24(13-9-22)31-26(32)19-25(27(31)33)30-16-14-21(15-17-30)5-4-20-6-10-23(29)11-7-20/h6-13,21,25H,2-5,14-19H2,1H3 |
InChI Key |
YHJASAOVNLGHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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